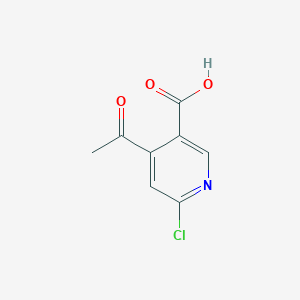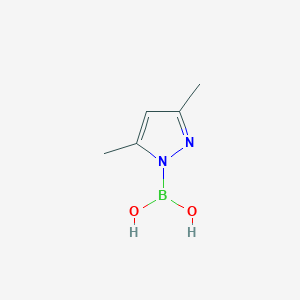
1-tert-Butyl-2-ethynyl-2-methylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-2-ethynyl-2-methylaziridine is a synthetic organic compound characterized by its unique aziridine ring structure. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. The presence of tert-butyl and ethynyl groups further enhances the compound’s chemical properties, making it a valuable building block in organic synthesis and various scientific research applications.
Méthodes De Préparation
The synthesis of 1-tert-Butyl-2-ethynyl-2-methylaziridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylamine and propargyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine and facilitate nucleophilic substitution.
Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the aziridine ring. This step may require elevated temperatures and the presence of a suitable catalyst to promote ring closure.
Analyse Des Réactions Chimiques
1-tert-Butyl-2-ethynyl-2-methylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form aziridine N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and the formation of more complex molecules.
Addition: The ethynyl group can participate in addition reactions, such as hydroboration-oxidation, to form alcohols.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-tert-Butyl-2-ethynyl-2-methylaziridine has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with potential biological activity.
Biology: The compound’s reactivity makes it useful in the development of bioactive molecules and probes for studying biological processes.
Medicine: Research into aziridine derivatives has shown potential for developing new therapeutic agents, including anticancer and antimicrobial drugs.
Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-2-ethynyl-2-methylaziridine involves its high ring strain and reactivity. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, disrupting their normal function and leading to biological effects.
Comparaison Avec Des Composés Similaires
1-tert-Butyl-2-ethynyl-2-methylaziridine can be compared with other aziridine derivatives, such as:
tert-Butyl 2-methylaziridine-1-carboxylate: This compound also contains a tert-butyl group and an aziridine ring but lacks the ethynyl group, making it less reactive in certain reactions.
2-Ethyl-2-methylaziridine: Similar in structure but with an ethyl group instead of a tert-butyl group, leading to different steric and electronic properties.
1-Ethynyl-2-methylaziridine:
The uniqueness of this compound lies in its combination of tert-butyl and ethynyl groups, which confer distinct chemical properties and reactivity patterns.
Propriétés
Numéro CAS |
90404-08-3 |
|---|---|
Formule moléculaire |
C9H15N |
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
1-tert-butyl-2-ethynyl-2-methylaziridine |
InChI |
InChI=1S/C9H15N/c1-6-9(5)7-10(9)8(2,3)4/h1H,7H2,2-5H3 |
Clé InChI |
XIJPTCLLLYAZJK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN1C(C)(C)C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester](/img/structure/B13969739.png)
![1-Ethyl-2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B13969748.png)

![2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969765.png)
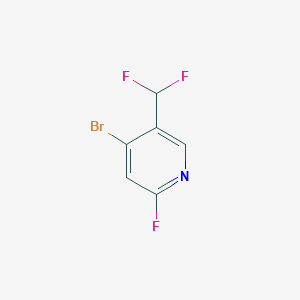

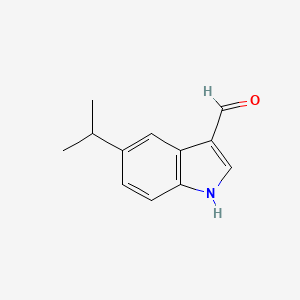
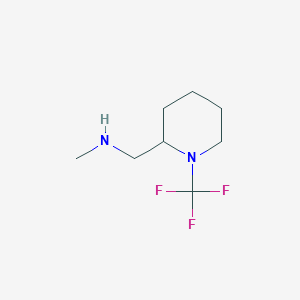

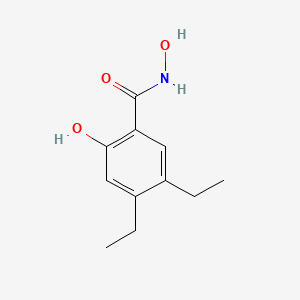
![ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B13969800.png)
